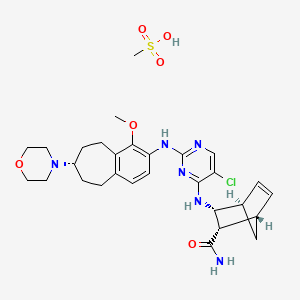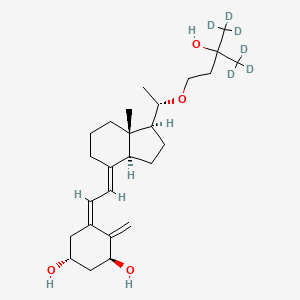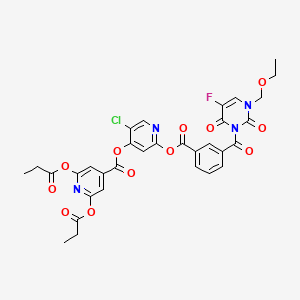
MRS2698
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2698 is a selective P2Y2 agonist. This compound has novel treatments for cardiovascular diseases, inflammatory diseases and neurodegeneration.
Scientific Research Applications
Magnetic Relaxation Switches in Biosensing
MRS2698 finds significant application in the development of magnetic relaxation switches (MRS), particularly in biosensing. These magnetic nanosensors are utilized to detect molecular interactions in various biological samples and could potentially be applied in vivo. They are effective in detecting DNA-DNA, protein-protein, protein-small molecule interactions, and enzyme reactions with high efficiency and sensitivity. This technology, used in magnetic resonance imaging (MRI), has broad implications in biological applications like homogenous assays, microfluidic systems, and even potential in vivo imaging (Perez et al., 2002).
Proton Magnetic Resonance Spectroscopy in Pediatric Neurology
Proton MRS, a form of magnetic resonance spectroscopy, is emerging as a crucial tool in pediatric neurology research. It enables noninvasive assessment of regional brain biochemistry, aiding in understanding and predicting outcomes in various brain injuries and disorders. This technology also helps in studying oxidative metabolism in neurometabolic disorders, epilepsy, and could be significant in observing transport and metabolism of compounds in the brain, as well as in assessing the effects of CNS-targeted pharmacologic interventions (Novotny et al., 1998).
Neuropsychiatric Applications
MRS has been extensively used in neuropsychiatric research. It allows for noninvasive investigation of in vivo biochemistry, providing insights into various disorders like Alzheimer's disease, schizophrenia, and affective disorders. The technique has evolved from an in vitro biochemical analysis method to a powerful in vivo research tool, offering potential future applications in studying neuroleptic and antidepressant effects, and linking cerebral metabolism with neurophysiologic processes (Passe et al., 1995).
Monitoring Tumor Biochemistry and Treatment
31P MRS has been a valuable tool in oncology, especially in studying tumors. This technique provides non-invasive access to tumor biochemistry, aiding in monitoring bioenergetic status, pH regulation, and phospholipid metabolism in both treated and untreated tumors. It has become a critical component in clinical oncology research, offering perspectives that are increasingly optimistic for tumor treatment and monitoring (de Certaines et al., 1993).
Magnetic Resonance Spectroscopy in Psychiatry
MRS has been instrumental in psychiatric research, detecting neurobiological abnormalities in mental disorders. Its ability to study brain chemistry and metabolism non-invasively has been applied to various psychiatric disorders, offering potential in differential diagnosis and monitoring illness progression. It has also been used to investigate the metabolic effects of psychiatric treatments, linking these to clinical variables (Frangou & Williams, 1996).
Properties
Molecular Formula |
C9H15N3O13P3S |
|---|---|
Molecular Weight |
498.21 |
InChI |
InChI=1S/C9H15N3O13P3S/c10-6-7(14)4(21-8(6)12-2-1-5(13)11-9(12)29)3-28(19,20)24-27(18,25-28)23-26(16,17)22-15/h1-2,4,6-8,14-15H,3,10H2,(H,16,17)(H,19,20)(H,11,13,29)/t4-,6+,7+,8+/m0/s1 |
InChI Key |
RYYBMEQFIJAQNN-MLQRGLMKSA-N |
SMILES |
O=P(OP1(OP(OO)(O)=O)=O)(O1)(C[C@@H]2O[C@@H](N(C(N3)=S)C=CC3=O)[C@H](N)[C@@H]2O)O |
Appearance |
Solid powder |
Synonyms |
MRS2698; MRS 2698; MRS-2698.; [(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





